4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide 4-Nitrobenzenesulfonamide is the nitrene source during on pot procedure for copper(I)-catalyzed asymmetric alkene aziridination. It reacts with diazacrown ether, N,N′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes.

Brand Name: Vulcanchem
CAS No.: 6325-93-5
VCID: VC21327119
InChI: InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
SMILES: C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Molecular Formula: C6H6N2O4S
Molecular Weight: 202.19 g/mol

4-Nitrobenzenesulfonamide

CAS No.: 6325-93-5

Cat. No.: VC21327119

Molecular Formula: C6H6N2O4S

Molecular Weight: 202.19 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrobenzenesulfonamide - 6325-93-5

Specification

CAS No. 6325-93-5
Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
IUPAC Name 4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
Standard InChI Key QWKKYJLAUWFPDB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N
Melting Point 179.0 °C

Introduction

Chemical Structure and Properties

Molecular Structure

4-Nitrobenzenesulfonamide consists of a benzene ring with a nitro group (-NO₂) at the para position relative to a sulfonamide group (-SO₂NH₂). This arrangement creates a compound with distinct electronic properties due to the electron-withdrawing nature of both functional groups.

Physical and Chemical Properties

While specific data for the parent compound is limited in the provided search results, we can infer several properties from its derivatives. The compound likely exists as a crystalline solid at room temperature with moderate solubility in polar aprotic solvents. The presence of the nitro group significantly influences its reactivity and electronic distribution.

The derivatives of 4-nitrobenzenesulfonamide demonstrate various physical properties. For instance, N-(4-methylbenzyl)-4-nitrobenzenesulfonamide has a molecular weight of 306.34 g/mol . Similarly, N-Butyl-4-nitrobenzenesulfonamide has a molecular weight of 258.29400 g/mol and a calculated LogP value of 3.66810, indicating moderate lipophilicity .

Synthesis and Preparation

General Synthetic Routes

4-Nitrobenzenesulfonamide is commonly synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with ammonia or appropriate amine derivatives. The sulfonyl chloride intermediate serves as a key reagent in most synthetic pathways for this compound and its derivatives.

Derivatives and Applications

Key Derivatives

4-Nitrobenzenesulfonamide serves as a precursor for numerous derivatives with diverse applications. Notable derivatives include:

  • N-(4-methylbenzyl)-4-nitrobenzenesulfonamide (CAS: 5523-88-6)

    • Molecular formula: C₁₄H₁₄N₂O₄S

    • Molecular weight: 306.34 g/mol

  • N-Butyl-4-nitrobenzenesulfonamide (CAS: 66473-14-1)

    • Molecular formula: C₁₀H₁₄N₂O₄S

    • Molecular weight: 258.29 g/mol

    • PSA: 100.37000

    • LogP: 3.66810

  • N-(2-Methylphenyl)-4-nitrobenzenesulfonamide

    • Molecular formula: C₁₃H₁₂N₂O₄S

  • N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

    • A series of compounds synthesized for biofilm inhibition studies

Biological and Pharmaceutical Applications

The derivatives of 4-nitrobenzenesulfonamide have demonstrated significant biological activities. Research has shown that N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides exhibit biofilm inhibitory action against bacterial pathogens including Escherichia coli and Bacillus subtilis . This suggests potential applications in antimicrobial research and development.

The sulfonamide functional group is well-known for its presence in many pharmaceutical compounds, particularly antibacterial agents. The nitro group can serve as a precursor for other functional groups through reduction to an amine, offering versatility in medicinal chemistry applications.

Structural Characterization

Spectroscopic Analysis

Derivatives of 4-nitrobenzenesulfonamide have been characterized using various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Provides information about functional groups, particularly the sulfonamide (S=O) stretching frequencies and N-H vibrations.

  • Nuclear Magnetic Resonance (¹H-NMR): Helps identify the proton environments within the molecule, confirming structural features.

  • Mass Spectrometry (EIMS): Used to determine molecular weights and fragmentation patterns, aiding in structural confirmation .

Crystallographic Studies

Crystal structure analysis has provided valuable information about the three-dimensional arrangement of 4-nitrobenzenesulfonamide derivatives. For instance, in N-(2-Methylphenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the planes of the rings is 51.11(10)°. In crystalline form, molecules form inversion dimers through pairs of N—H⋯O(S) hydrogen bonds . This hydrogen bonding pattern is likely characteristic of many 4-nitrobenzenesulfonamide derivatives and influences their physical properties.

Structure-Activity Relationships

Electronic Effects

The presence of the electron-withdrawing nitro group at the para position relative to the sulfonamide functionality creates a unique electronic environment. This configuration affects the acidity of the sulfonamide proton and the reactivity of the compound in various transformations.

Impact on Biological Activity

The structure-activity relationships of 4-nitrobenzenesulfonamide derivatives highlight how structural modifications impact biological properties. Research into N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrated that variations in the alkyl/aralkyl substituents influence their effectiveness as bacterial biofilm inhibitors .

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